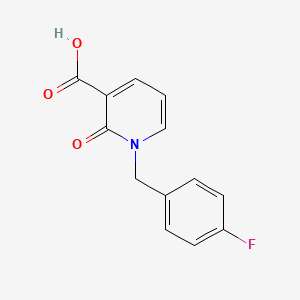

1-(4-Fluoro-benzyl)-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid

Descripción general

Descripción

The compound you mentioned seems to be a complex organic molecule that contains a pyridine ring, a carboxylic acid group, and a fluoro-benzyl group . Pyridine is a basic heterocyclic organic compound, similar to benzene and nitrogen. It is often used as a precursor to agrochemicals and pharmaceuticals. The carboxylic acid group (-COOH) is a common functional group in organic chemistry and biochemistry, and the fluoro-benzyl group is a benzyl group substituted with a fluorine atom .

Chemical Reactions Analysis

The compound, due to its functional groups, could potentially undergo a variety of chemical reactions. For example, the carboxylic acid group could undergo reactions such as esterification, amidation, and reduction. The pyridine ring could participate in electrophilic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and reactivity .

Aplicaciones Científicas De Investigación

Antibacterial Properties

Research has explored the antibacterial capabilities of compounds related to 1-(4-Fluoro-benzyl)-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid. For instance, studies have shown that certain pyridonecarboxylic acids, which share structural similarities, exhibit significant antibacterial activity. These studies provide insights into the potential for compounds in this class to be developed as antibacterial agents (Egawa et al., 1984). Additionally, derivatives of 1,4-dihydropyridine, another related compound, have been found to display calcium modulatory properties, suggesting a potential application in the treatment of conditions associated with calcium channel dysregulation (Linden et al., 2011).

Analgesic Properties

Certain modifications of related pyridine compounds have been explored for their potential to enhance analgesic properties. For example, the methylation of pyrido[1,2-a]pyrimidine derivatives, which are structurally related to the compound of interest, has shown increased biological activity, especially in derivatives with specific substitutions (Ukrainets et al., 2015). This suggests the possibility of tailoring similar compounds for enhanced pain relief.

Photophysical Properties

The study of compounds with structural similarities to 1-(4-Fluoro-benzyl)-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid has led to insights into their photophysical properties. For instance, research into lanthanide-based coordination polymers assembled from derivatives of aromatic carboxylic acids has revealed interesting photophysical behaviors, which could have implications for the development of new materials with unique light-related properties (Sivakumar et al., 2011).

Synthesis and Structural Studies

The synthesis and structural analysis of compounds akin to 1-(4-Fluoro-benzyl)-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid have been a subject of research. Studies have looked into methods for synthesizing related compounds and analyzing their molecular structures. This research is fundamental for understanding the chemical properties and potential applications of these compounds (Ning, 2007).

Safety And Hazards

Propiedades

IUPAC Name |

1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO3/c14-10-5-3-9(4-6-10)8-15-7-1-2-11(12(15)16)13(17)18/h1-7H,8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFUPGHOUJJNVJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)C(=O)O)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588648 | |

| Record name | 1-[(4-Fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluoro-benzyl)-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid | |

CAS RN |

66158-41-6 | |

| Record name | 1-[(4-Fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-Nitrophenoxy)methyl]benzoic acid](/img/structure/B1355901.png)

![[6-(4-Phenoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B1355906.png)

![1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B1355939.png)

![4-[2-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B1355941.png)

![{6-[2-(Trifluoromethyl)phenoxy]pyridin-3-yl}methanamine](/img/structure/B1355959.png)

![4-[(2,2,2-Trifluoroethyl)sulphanyl]benzoic acid](/img/structure/B1355962.png)

![N-[1-(2-chlorophenyl)ethyl]cyclopropanamine](/img/structure/B1355967.png)